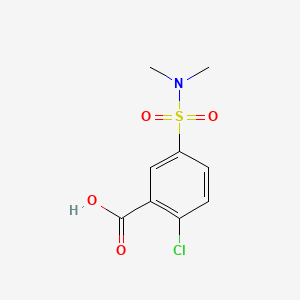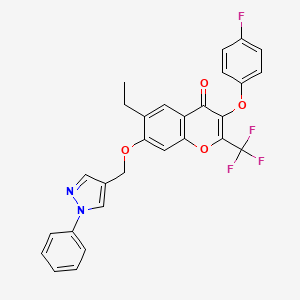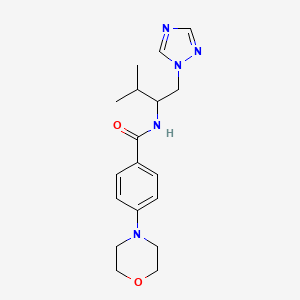![molecular formula C12H17FN2O B2678863 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine CAS No. 523980-18-9](/img/structure/B2678863.png)
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine is an organic compound with the molecular formula C12H17FN2O. It is a derivative of piperazine, a heterocyclic compound commonly found in various pharmaceuticals and bioactive molecules. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with piperazine under catalytic hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)methyl]piperazine: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-[(3-chloro-4-methoxyphenyl)methyl]piperazine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
1-[(3-fluoro-4-hydroxyphenyl)methyl]piperazine: Has a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group influences its electronic properties and interaction with molecular targets.
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHKJEHZIZZYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523980-18-9 |
Source


|
| Record name | 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2678781.png)



![N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2678788.png)

![1-{1-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]piperidin-3-yl}piperazin-2-one hydrochloride](/img/structure/B2678790.png)


![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane](/img/structure/B2678794.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)
